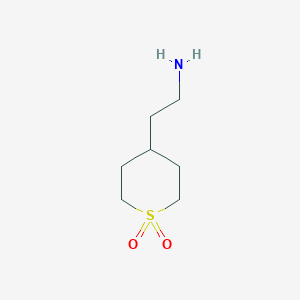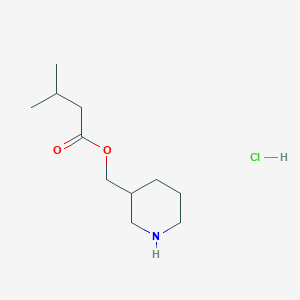
3-Piperidinylmethyl 3-methylbutanoate hydrochloride
Übersicht
Beschreibung
3-Piperidinylmethyl 3-methylbutanoate hydrochloride is a useful research compound. Its molecular formula is C11H22ClNO2 and its molecular weight is 235.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemistry and Pharmacology of Ohmefentanyl Stereotypes
Ohmefentanyl, closely related to 3-Piperidinylmethyl 3-methylbutanoate hydrochloride, is a significant member of the 4-anilidopiperidine class of opiates. The study on ohmefentanyl and its stereoisomers highlights its unique biological activity influenced by the arrangement of substituents on the piperidine ring. These studies contribute to understanding the molecular interactions at the μ opioid receptor, offering insights into the design of pharmacotherapies with refined efficacy and reduced side effects. This research underscores the importance of structural variations in medicinal chemistry and their impact on biological properties (Brine et al., 1997).
Biodegradable Polymers from 3-Hydroxyalkanoates
Poly(3-hydroxyalkanoate)s (PHAs), derived from compounds structurally related to this compound, represent a class of biodegradable polymers with promising applications in environmental sustainability. The blend of PHAs with other polymers has been explored to enhance mechanical properties and biodegradability. This research illuminates the potential of PHAs in developing environmentally friendly materials with a broad range of applications, from medical devices to packaging materials, highlighting the intersection of chemistry and environmental science (Verhoogt et al., 1994).
Advanced Biomaterials for Medical Applications
The study of surface-modified poly(3-hydroxybutyrate-co-4-hydroxybutyrate), a polymer closely related to the chemical structure of this compound, offers insights into next-generation biomaterials. These materials exhibit desirable properties such as biocompatibility, non-toxicity, and the ability to induce appropriate tissue responses, making them suitable for various medical applications. This line of research demonstrates the potential of chemical modifications in developing advanced materials for healthcare, which can lead to improved patient outcomes and novel treatment modalities (Chai et al., 2020).
Environmental Impact and Applications
Fatty acid esters of 3-monochloropropane-1,2-diol, similar in chemical reactivity to this compound, are examined for their potential environmental impact and applications. The review discusses their occurrence in foods and the implications for food safety, highlighting the intersection of chemistry, food science, and public health. The findings contribute to a deeper understanding of chemical contaminants in the food supply and their management to ensure consumer safety (Gao et al., 2019).
Eigenschaften
IUPAC Name |
piperidin-3-ylmethyl 3-methylbutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2.ClH/c1-9(2)6-11(13)14-8-10-4-3-5-12-7-10;/h9-10,12H,3-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTTUZHLRNPYOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OCC1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(2,4-Dichlorophenyl)amino]methyl}piperidin-4-ol](/img/structure/B1397253.png)
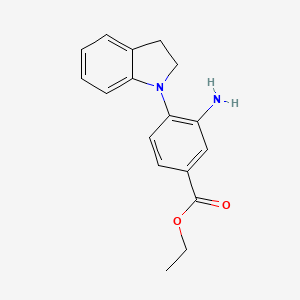
![Ethyl 3-amino-4-[(tetrahydro-2-furanylmethyl)-amino]benzoate](/img/structure/B1397255.png)
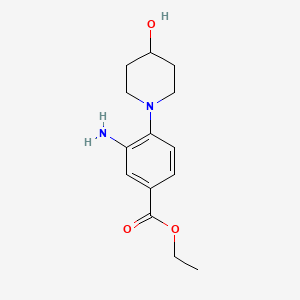
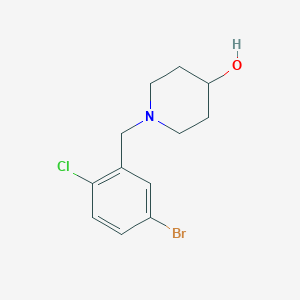
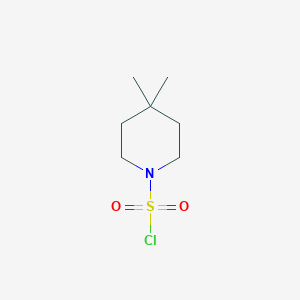
![1-[4-(Pyridin-4-yl)phenyl]ethan-1-amine](/img/structure/B1397263.png)
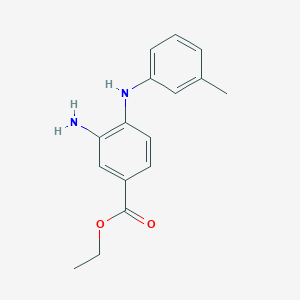
![3-[(2-Methoxyethoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397268.png)
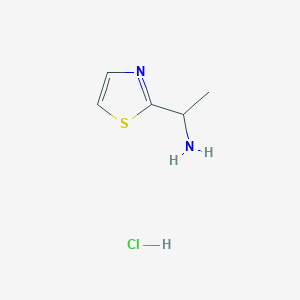
![2-chloro-N-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide hydrochloride](/img/structure/B1397270.png)
![3-([1,1'-Biphenyl]-2-yloxy)azetidine](/img/structure/B1397271.png)
